N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 4-fluorobenzyl substituent at position 3, and a 2-methylpropanamide group at the imine position. Its structural complexity arises from the bicyclic sulfone system, which confers rigidity and electronic effects critical for interactions with biological targets.
Properties
Molecular Formula |
C16H19FN2O3S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C16H19FN2O3S2/c1-10(2)15(20)18-16-19(7-11-3-5-12(17)6-4-11)13-8-24(21,22)9-14(13)23-16/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
UHPOVFFKKXOUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Formation of the Propanamide Moiety: The propanamide group can be synthesized through the reaction of the thiazole derivative with 2-methylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide exhibit promising anticancer properties. The thieno[3,4-d][1,3]thiazole moiety is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it possesses inhibitory effects against various bacterial strains. The presence of the thiazole ring contributes to the compound's ability to disrupt bacterial cell wall synthesis and function, making it a candidate for further development as an antibiotic agent .
Neuropharmacology
Neuroprotective Effects
this compound has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce excitotoxicity linked with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act on glutamate receptors, potentially offering protection against neuronal damage caused by excessive glutamate signaling .
Potential in Treating Depression and Anxiety Disorders
The compound's structural features suggest it may also influence serotonin pathways, which are critical in mood regulation. Preliminary studies indicate that it could enhance serotonergic activity, presenting a possible avenue for developing treatments for depression and anxiety disorders .
Table 1: Summary of Research Findings on this compound
Case Study: Neuroprotective Mechanism
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation within the brain. These findings support the hypothesis that the compound may offer protective benefits against neurodegenerative processes .
Mechanism of Action
The mechanism by which N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analog 1: (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e)
Key Features :
Comparison :
- The target compound replaces the bromophenyl-quinoline system with a 4-fluorobenzyl group and a sulfone-fused bicyclic core, enhancing steric bulk and electronic withdrawal.
Structural Analog 2: N-((Z)-4-((Adamantan-1-yl)-3-(3-amino-1,4-dioxonaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
Key Features :
- Core: Thiazol-2(3H)-ylidene with adamantane and naphthoquinone substituents.
- Side Chain : 2,6-Difluorobenzamide.
- Activity: Demonstrated enzyme inhibitory effects, likely due to the naphthoquinone moiety’s redox activity .
Comparison :
- The target compound lacks redox-active groups (e.g., naphthoquinone) but incorporates a sulfone group, which stabilizes negative charge and may influence hydrogen-bonding interactions.
Structural Analog 3: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Key Features :
Comparison :
Structural Analog 4: (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide
Key Features :
Comparison :
- The target compound’s bicyclic sulfone core replaces the diazenyl-thiazole-pyridine system, simplifying the structure while retaining fluorophenyl interactions.
- Both compounds employ carboxamide side chains, but the target’s 2-methylpropanamide may offer better metabolic stability than the dimethoxyphenyl-propanamide chain .
Research Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in and , involving carbodiimide-mediated coupling for amide bond formation .
- Structure-Activity Relationships (SAR) :
- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent; further studies should prioritize enzyme inhibition assays and X-ray analysis.
Biological Activity
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of a fluorobenzyl group and a 5,5-dioxide moiety enhances its pharmacological profile. The structural formula can be represented as:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A series of analogs demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL depending on the specific structural modifications made to the thiazole core.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in preclinical models:
- Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and inflammatory markers in serum.
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective properties:
- Case Study : In a study involving zebrafish models of epilepsy induced by pentylenetetrazole (PTZ), the compound demonstrated a reduction in seizure frequency and duration. Neurochemical profiling revealed alterations in neurotransmitter levels, suggesting a mechanism involving modulation of GABAergic and serotonergic pathways.
Anticancer Activity
The potential anticancer properties of this compound are also under investigation:
- Cell Line Studies : Preliminary data indicate cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported in the range of 10 to 50 µM.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
